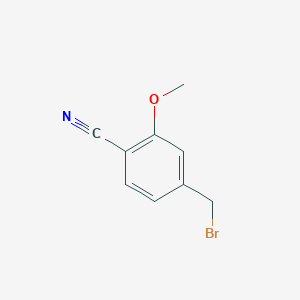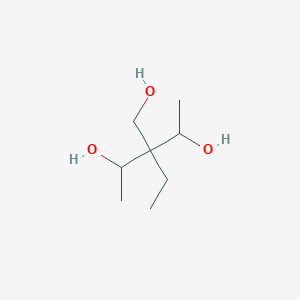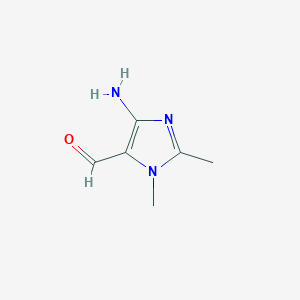
2-(4-Bromo-2,6-dimethylphenyl)acetic acid
Übersicht
Beschreibung
2-(4-Bromo-2,6-dimethylphenyl)acetic acid is a chemical compound with the CAS Number: 186748-46-9 . It has a molecular weight of 243.1 and its IUPAC name is 2-(4-bromo-2,6-dimethylphenyl)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(4-Bromo-2,6-dimethylphenyl)acetic acid is 1S/C10H11BrO2/c1-6-3-8(11)4-7(2)9(6)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(4-Bromo-2,6-dimethylphenyl)acetic acid is a solid at room temperature . . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The compound can be used in organic synthesis as a building block due to its bromine atom, which is a good leaving group. This allows for various substitution reactions to occur, leading to a wide range of other compounds .
Precursor for Molecularly Imprinted Polymers (MIPs)
The compound could potentially be used as a template for the synthesis of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers with specific recognition sites for certain molecules. They are used in various fields such as chemical sensing, drug delivery, and environmental analysis .
Dopaminergic Stabilizer
While not directly related to “2-(4-Bromo-2,6-dimethylphenyl)acetic acid”, it’s worth noting that similar compounds, such as “4-Bromo-2,5-difluorobenzoic acid”, have been found to function as dopaminergic stabilizers. These compounds have therapeutic potential in the treatment of central nervous system (CNS) disorders .
Environmental Analysis
As mentioned earlier, the compound could potentially be used in the development of MIPs, which have applications in environmental analysis. These polymers could be designed to selectively bind to certain pollutants or contaminants, allowing for their detection and quantification .
Drug Delivery
Again, while not directly related to “2-(4-Bromo-2,6-dimethylphenyl)acetic acid”, similar compounds have been used in the development of drug delivery systems. The presence of the bromine atom could potentially allow for interesting interactions with biological systems .
Wirkmechanismus
Mode of Action
It’s possible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .
Pharmacokinetics
The compound may be distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-Bromo-2,6-dimethylphenyl)acetic acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function .
Eigenschaften
IUPAC Name |
2-(4-bromo-2,6-dimethylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-3-8(11)4-7(2)9(6)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQKHJYNMJGZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,6-dimethylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















